N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
Descripción
N-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a benzothiazole-thiazole hybrid compound featuring a sulfonyl-linked 4-methylpiperidine moiety. Key structural elements include:
- Benzothiazole core: Commonly associated with kinase inhibition and antimicrobial activity.
- Thiazole linker: Enhances π-π stacking interactions in biological targets.
- 4-((4-Methylpiperidin-1-yl)sulfonyl)benzamide: The sulfonyl group improves solubility, while the 4-methylpiperidine substituent may influence steric and electronic properties .
Propiedades
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S3/c1-15-10-12-27(13-11-15)33(29,30)17-8-6-16(7-9-17)21(28)26-23-25-19(14-31-23)22-24-18-4-2-3-5-20(18)32-22/h2-9,14-15H,10-13H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQHKVIAITXHIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and neuroprotective applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant case studies and data tables.
Synthesis
The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step reactions that include the coupling of various thiazole and benzothiazole derivatives. The general synthetic route includes:
- Starting Materials : Benzothiazole derivatives and sulfonamides.
- Reaction Conditions : Commonly employed reagents include coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and solvents such as DMF (dimethylformamide).
- Purification : Final products are purified using techniques like chromatography.
Anti-inflammatory and Analgesic Properties
Research indicates that compounds containing benzothiazole moieties exhibit significant anti-inflammatory and analgesic activities. For instance, a study highlighted that derivatives similar to N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide showed promising results as COX-2 inhibitors, suggesting their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| S-4 | 10.5 | COX-2 Inhibition |
| S-5 | 12.3 | Analgesic Activity |
Neuroprotective Effects
In addition to its anti-inflammatory properties, N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide has shown potential neuroprotective effects. A study demonstrated that compounds with similar structures could inhibit nitric oxide synthases (NOS), which are implicated in neurodegenerative disorders . The selectivity of these compounds for neuronal NOS (nNOS) suggests a mechanism for protecting against neurotoxicity.
| Compound | nNOS Inhibition (%) | eNOS Inhibition (%) | iNOS Inhibition (%) |
|---|---|---|---|
| Compound 18 | 66.73 ± 1.51 | 28.70 ± 1.39 | 13.26 ± 1.01 |
The biological activity of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is attributed to its interaction with various molecular targets:
- COX Enzymes : The compound inhibits cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.
- Nitric Oxide Synthases : It selectively inhibits nNOS, contributing to its neuroprotective effects by reducing oxidative stress in neuronal tissues.
Case Studies
Several studies have evaluated the efficacy of benzothiazole derivatives in vivo:
- Analgesic Activity : In rat models, compounds structurally related to N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide demonstrated significant pain relief comparable to traditional NSAIDs .
- Neuroprotection : In models of Parkinson's disease, similar compounds improved motor functions and increased dopamine levels while decreasing glutamate toxicity .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous derivatives reported in the evidence, focusing on substituents, synthesis yields, physical properties, and biological activities.
Key Structural and Functional Differences:
Piperidine vs. Piperazine: The 4-methylpiperidine in the target compound may reduce basicity compared to piperazine derivatives, altering pharmacokinetics .
Core Heterocycles :
- The benzothiazole-thiazole core is distinct from benzothiazole-phenyl (4–12) or pyridinylthiazole (7b) scaffolds, possibly influencing binding modes in enzyme pockets .
Synthesis Efficiency :
- Yields for analogous compounds range from 55% (11) to 85% (4g). The target compound’s synthesis would likely require optimization of coupling reagents (e.g., EDCI/HOBt as in 7b) .
Propargyloxy derivatives (7) are used in click chemistry, whereas bromo-substituted analogs (11) may serve as intermediates for Suzuki couplings .
Research Findings and Trends
- Enzyme Inhibition : Benzothiazole derivatives with sulfonamide groups (e.g., 4g) exhibit inhibitory activity against enzymes like BACE1, a target in Alzheimer’s disease .
- Multitarget Design : Piperidine-sulfonyl derivatives (e.g., 4–12) demonstrate balanced affinity for pain-related targets, a strategy applicable to the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
